molecular formula C25H30N2O6 B1257072 N-Methylfunaltrexamine CAS No. 83339-80-4

N-Methylfunaltrexamine

Cat. No.: B1257072
CAS No.: 83339-80-4
M. Wt: 454.5 g/mol
InChI Key: PQKHESYTSKMWFP-BEEKOEITSA-N
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Description

N-Methylfunaltrexamine is a chemically modified derivative of naltrexone, a well-known opioid receptor antagonist.

Properties

CAS No.

83339-80-4

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (E)-4-[[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate

InChI

InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18+,23-,24-,25+/m0/s1

InChI Key

PQKHESYTSKMWFP-BEEKOEITSA-N

SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Canonical SMILES

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Synonyms

N-methyl-alpha-funaltrexamine
N-methyl-beta-funaltrexamine
N-methylfunaltrexamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights N-Methylfunaltrexamine within a group of naltrexone-related compounds (). Below is a comparative analysis of its structural and inferred functional distinctions:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Core Structure Key Modifications Inferred Receptor Selectivity*
This compound Naltrexone derivative N-methylation at funaltrexamine site Likely μ-opioid receptor focus
Naltrindole Naltrexone-based Indole ring substitution δ-opioid receptor antagonist
Norbinaltorphimine Bivalent structure Dimeric naltrexone derivative κ-opioid receptor antagonist
2,2’-Bisnaltrexone Naltrexone dimer Dimeric impurity Non-therapeutic (synthesis byproduct)

Note: Receptor selectivity inferences are based on established profiles of analogous compounds, as detailed pharmacological data for this compound are absent in the provided evidence.

Key Findings:

Naltrindole and norbinaltorphimine feature distinct substitutions (indole ring, dimeric structure) that confer selectivity for δ- and κ-opioid receptors, respectively.

The absence of methyl groups in naltrindole and norbinaltorphimine underscores the importance of N-methylation in tuning μ-opioid interactions for this compound.

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